molecular formula C11H14ClIO B14044298 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene

1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene

Cat. No.: B14044298
M. Wt: 324.58 g/mol
InChI Key: OFONBIJQAMABMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with ethoxy (C₂H₅O–), iodine (–I), and a 3-chloropropyl (–CH₂CH₂CH₂Cl) group. The chloropropyl chain enables nucleophilic substitution reactions, while the ethoxy group contributes to solubility and reactivity modulation. Though specific data on this compound are absent in the provided evidence, analogous chloropropyl-substituted compounds (e.g., piperazines, carboranes, and benzimidazoles) offer insights into its likely behavior.

Properties

Molecular Formula

C11H14ClIO

Molecular Weight

324.58 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethoxy-4-iodobenzene

InChI

InChI=1S/C11H14ClIO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

OFONBIJQAMABMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)I)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-5-iodobenzene and 3-chloropropyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as toluene, is used to dissolve the reactants.

    Catalyst: A base, such as potassium carbonate, is added to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-ethoxy-5-iodobenzene is reacted with 3-chloropropyl chloride in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to increase efficiency and yield. The use of industrial-grade solvents and reagents would also be optimized for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or amines.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include deiodinated benzene derivatives.

    Coupling Reactions: Products include biaryl compounds or alkenes.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a labeling reagent.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile in nucleophilic substitution reactions or as a substrate in coupling reactions. The molecular targets and pathways involved would vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chloropropyl Substituents

Chloropropyl groups are common in synthetic chemistry due to their versatility in alkylation and cross-coupling reactions. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Synthesis Method Yield (%) Applications Key Findings
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene Benzene 2-ethoxy, 5-iodo, 3-chloropropyl Not reported N/A Potential imaging/pharmaceuticals Hypothesized: Iodo group enhances density/X-ray contrast; chloropropyl aids functionalization.
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Piperazine 3-chlorophenyl, 3-chloropropyl Microwave-assisted 88 5-HT1A receptor ligand Microwave synthesis reduces time (40 sec vs. 7 hours) and improves yield.
3-Chloropropyl-substituted o-carborane Carborane 3-chloropropyl Conventional alkylation 22 Material science Steric effects lengthen C–C bonds (1.672 Å vs. 1.628 Å in parent carborane).
Domperidone intermediate Benzimidazole 3-chloropropyl KI-catalyzed alkylation Not given Pharmaceutical synthesis Chloropropyl enables coupling with piperidine derivatives for drug synthesis.

Biological Activity

1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14ClIO\text{C}_{12}\text{H}_{14}\text{ClI}\text{O}

This compound features a chloropropyl group, an ethoxy group, and an iodobenzene moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets in biological systems. The presence of halogen atoms (chlorine and iodine) is known to influence the lipophilicity and electron density of the compound, potentially enhancing its binding affinity to target proteins.

Inhibitory Effects on Enzymes

Research has shown that compounds with similar structures can exhibit significant inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, a study indicated that certain halogenated compounds inhibited CYP2C19 and CYP2C9 enzymes, which are involved in the metabolism of endogenous compounds and drugs .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on available research findings:

Activity Value/Description
Cytotoxicity (IC50) Data not directly available; inferred from similar compounds
Enzyme Inhibition Potential inhibition of CYP enzymes
Solubility Moderate solubility expected due to ethoxy group presence
Selectivity May exhibit selectivity towards certain enzyme isoforms

Case Study 1: Anticancer Activity

A study explored the anticancer potential of halogenated benzene derivatives, including compounds structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through caspase activation pathways . Although specific data for our compound is limited, it suggests a potential for further investigation into its anticancer properties.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects exhibited by similar compounds in models of neurodegenerative diseases. These studies highlighted the importance of substituents on the aromatic ring in enhancing neuroprotective activity, possibly through modulation of oxidative stress pathways . The presence of an ethoxy group may enhance the compound's ability to cross the blood-brain barrier.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.